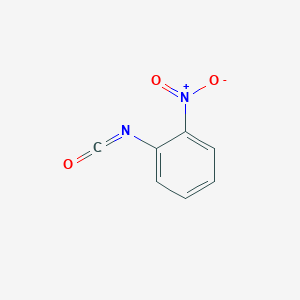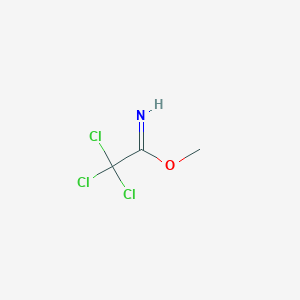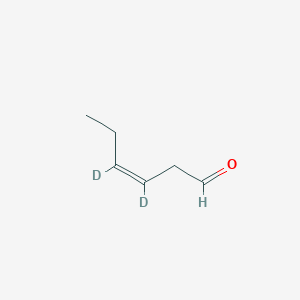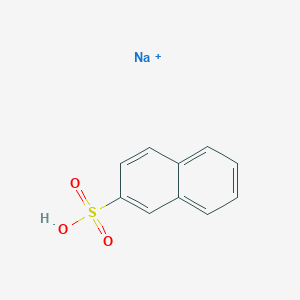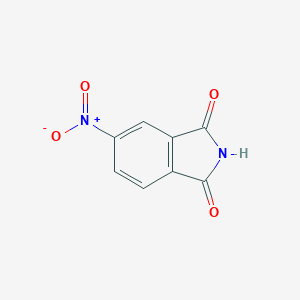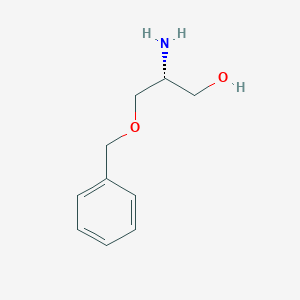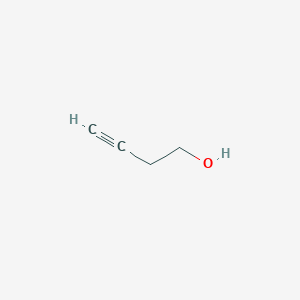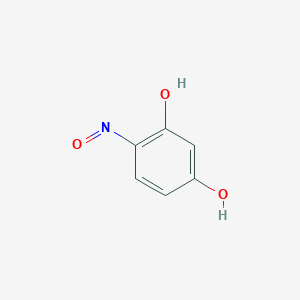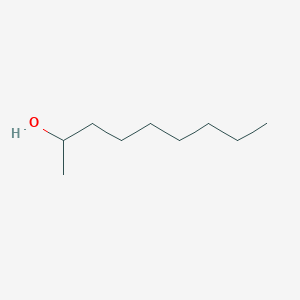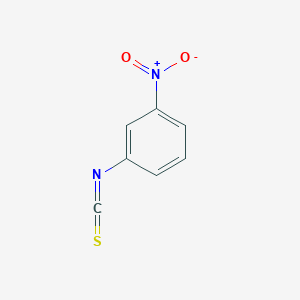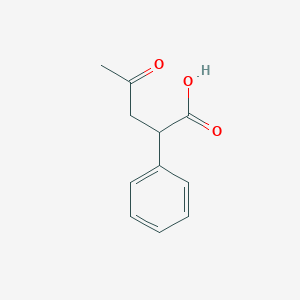
4-Oxo-2-phenylpentanoic acid
描述
4-Oxo-2-phenylpentanoic acid is a compound that is structurally related to various 2-oxo acids, which are of interest due to their potential applications in medicinal chemistry and as substrates for drug precursors. Although the provided papers do not directly discuss 4-Oxo-2-phenylpentanoic acid, they do provide insights into similar compounds, their synthesis, structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related 2-oxo acids has been optimized using response surface methodology (RSM) and central-composite rotatable design (CCRD), as seen in the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), which is a precursor for angiotensin-converting enzyme (ACE) inhibitor drugs . The optimized conditions for OPBA synthesis involved a reaction time of 6 hours, a temperature of 65°C, using dried tetrahydrofuran as the solvent, and sodium methoxide as the base, yielding a 98% product . Similarly, 2-oxo-4-phenyl-3-butynoic acid was synthesized through a reaction involving lithium phenylacetylide and strictly pH-controlled hydrolysis, showing the importance of reaction conditions in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structure of a related compound, (4S)-5-(2-methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) pentanoic acid, was determined by single-crystal X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds . Additionally, a new polymorph of 4-oxo-4-phenylbutanoic acid was identified, which differs slightly from previously known polymorphs and is characterized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of related 2-oxo acids includes their ability to form complexes with transition metal ions, as seen with 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, which forms complexes with various metal ions and exhibits paramagnetic properties with ferromagnetic interactions . Another example is the synthesis of W(CO)5 complexes of 4-oxo acids, which are thermally stable and display sharp, intense absorption bands, indicating potential applications as IR-detectable metal–carbonyl tracers .
Physical and Chemical Properties Analysis
The physical and chemical properties of related 2-oxo acids include their solubility, crystallinity, and thermal stability. For example, the complexes of 4-oxo acids with transition metals are reported to form hydrates and crystallize in different systems, with some being amorphous and others crystalline . The thermal decomposition of these complexes leads to the formation of metal oxides . The polymorphs of 4-oxo-4-phenylbutanoic acid exhibit different crystal structures and cell volumes, which can influence their physical properties .
科学研究应用
Synthesis and Chemical Reactions
- Friedel-Crafts Reaction : 4-Oxo-2-phenylpentanoic acid has been utilized in the Friedel-Crafts reaction, particularly in the synthesis and intermolecular reactions of 2-Methyl-4-phenylpentanedioic anhydride (Natekar & Samant, 2010).
- Hydrogenation Process : It has been involved in asymmetric hydrogenation, converting 2-oxo-4-phenylbutanoic acids into 2-hydroxy-4-arylbutanoic acids, which are intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).
- Synthesis Optimization : Its synthesis has been optimized using response surface methodology, providing a route for producing angiotensin-converting enzyme inhibitor drug precursors (Ahmad, Oh, & Shukor, 2011).
Biological and Medicinal Research
- Anticonvulsant Activity : Research has shown that semicarbazones of 4-oxo-2-phenylpentanoic acid have anticonvulsant properties, with some compounds exhibiting significant activity in seizure models (Aggarwal & Mishra, 2005).
Environmental and Biochemical Applications
- Biphenyl Degradation : Mycobacterium sp. strain PYR-1 uses 4-Oxo-2-phenylpentanoic acid as part of its biphenyl degradation pathway, converting biphenyl into various metabolites including 5-oxo-5-phenylpentanoic acid (Moody, Doerge, Freeman, & Cerniglia, 2002).
Analytical Chemistry
- Mass Spectrometry Characterization : The compound has been characterized using electrospray ionization mass spectrometry, aiding in the understanding of small organic compounds' behavior in mass spectrometry (Kanawati, Joniec, Winterhalter, & Moortgat, 2008).
Industrial and Material Science
- Catalytic Hydrogenation : Levulinic acid, a related compound to 4-oxo-2-phenylpentanoic acid, has been explored in catalytic hydrogenation studies, highlighting the potential industrial applications of such compounds (Gong, Lin, & Yan, 2011).
安全和危害
属性
IUPAC Name |
4-oxo-2-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGQILCTHFEHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289926 | |
| Record name | 4-oxo-2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2-phenylpentanoic acid | |
CAS RN |
4439-87-6 | |
| Record name | NSC65632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyllevulinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



